

MedChemExpress BAY-805: Application Notes and Protocols

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Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-805 is a highly potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21)[1][2]. As a member of the deubiquitinating enzymes (DUBs) family, USP21 plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function[1]. A key substrate of USP21 is the Receptor-Interacting Protein 1 (RIP1), a critical component in the Nuclear Factor kappa B (NF-κB) signaling pathway. By deubiquitinating RIP1, USP21 acts as a negative regulator of NF-κB activation. Inhibition of USP21 by **BAY-805** leads to an accumulation of ubiquitinated RIP1, subsequently triggering the NF-κB signaling cascade[1]. These application notes provide detailed protocols for the reconstitution of **BAY-805** and its application in relevant biochemical and cellular assays.

Product Information

Parameter	Value	Reference
Product Name	BAY-805	MedChemExpress
Catalog Number	HY-153045	MedChemExpress[3]
Target	USP21	MedChemExpress[3]
IC ₅₀ (HTRF Assay)	6 nM (for hUSP21)	MedChemExpress[4]
IC ₅₀ (Ub-Rhod Assay)	2 nM (for hUSP21)	MedChemExpress[4]
EC ₅₀ (NF-κB Assay)	17 nM	MedChemExpress[4]

Reconstitution and Storage Protocol

Proper reconstitution and storage of **BAY-805** are critical for maintaining its activity and ensuring experimental reproducibility.

Materials:

- **BAY-805** powder (MedChemExpress, Cat. No.: HY-153045)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, polypropylene microcentrifuge tubes

Reconstitution Procedure:

- Before opening, centrifuge the vial of **BAY-805** powder at low speed to ensure all the powder is at the bottom of the vial.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of **BAY-805** (Molecular Weight: 507.58 g/mol), add 197.01 μL of DMSO.
- Vortex gently until the powder is completely dissolved.

Storage Guidelines:

Condition	Storage Temperature	Duration	Notes
Stock Solution	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	Store in a tightly sealed container, protected from light.	
Powder	-20°C	3 years	
4°C	2 years		

Data sourced from MedChemExpress product information.

Experimental Protocols

Biochemical Assays for USP21 Inhibition

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of USP21 enzymatic activity.

Principle: The assay measures the deubiquitination of a biotinylated ubiquitin substrate by USP21. The reaction is detected using a Europium cryptate-labeled anti-tag antibody and a second acceptor fluorophore-labeled reagent. When the substrate is intact, FRET occurs. Deubiquitination by USP21 disrupts the FRET signal.

Protocol:

- Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
- Serially dilute **BAY-805** in DMSO, then further dilute in the reaction buffer.
- In a 384-well plate, add the diluted **BAY-805** or DMSO (vehicle control).

- Add recombinant human USP21 enzyme to each well.
- Incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding the biotinylated ubiquitin substrate.
- Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
- Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled antibody and acceptor fluorophore).
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
- Calculate the HTRF ratio and determine the IC₅₀ value for **BAY-805**.

B. Ubiquitin-Rhodamine 110 (Ub-Rhod) Assay

This is a fluorescence-based assay to measure DUB activity.

Principle: The substrate, Ubiquitin-Rhodamine 110, is non-fluorescent. Cleavage by USP21 releases Rhodamine 110, which is highly fluorescent. The increase in fluorescence is proportional to USP21 activity.

Protocol:

- Prepare an assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% BSA).
- Prepare serial dilutions of **BAY-805** in the assay buffer.
- In a black 384-well plate, add the diluted **BAY-805** or DMSO control[5].
- Add recombinant human USP21 enzyme to the wells and incubate for 30 minutes at room temperature[5].
- Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate[5].

- Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) kinetically over 20-30 minutes using a fluorescence plate reader[5].
- Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Calculate the percent inhibition for each **BAY-805** concentration and determine the IC₅₀ value.

Cellular Target Engagement: HiBiT Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. The HiBiT system provides a sensitive luminescent readout for the amount of soluble protein remaining after heat treatment.

Protocol:

- Culture HEK293T cells expressing a HiBiT-tagged USP21 construct.
- Harvest and resuspend the cells in a suitable buffer (e.g., OptiMEM).
- Incubate the cells with various concentrations of **BAY-805** or DMSO for 1 hour at 37°C.
- Transfer the cell suspensions to PCR plates.
- Heat the plates in a thermal cycler with a temperature gradient for 3 minutes, followed by a cooling step.
- Transfer a portion of the cell suspension to a 384-well white plate.
- Add HiBiT lytic detection reagent containing the LgBiT protein.
- Incubate for 10 minutes at room temperature to allow for cell lysis and NanoLuc complementation.
- Measure the luminescence using a plate reader.

- Plot the luminescence signal against temperature to generate melting curves and determine the thermal shift induced by **BAY-805**.

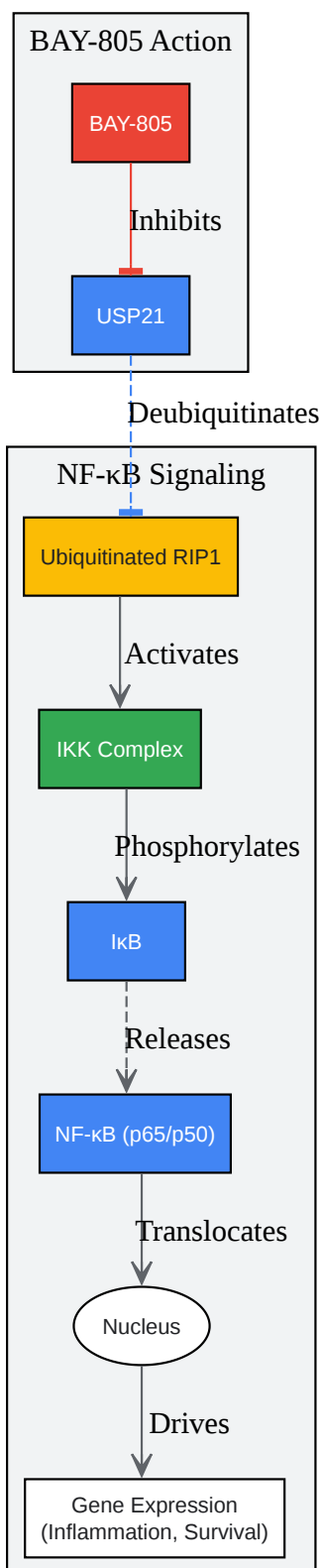
Functional Cellular Assay: NF-κB Reporter Assay

Principle: This assay measures the activation of the NF-κB signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB drives the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

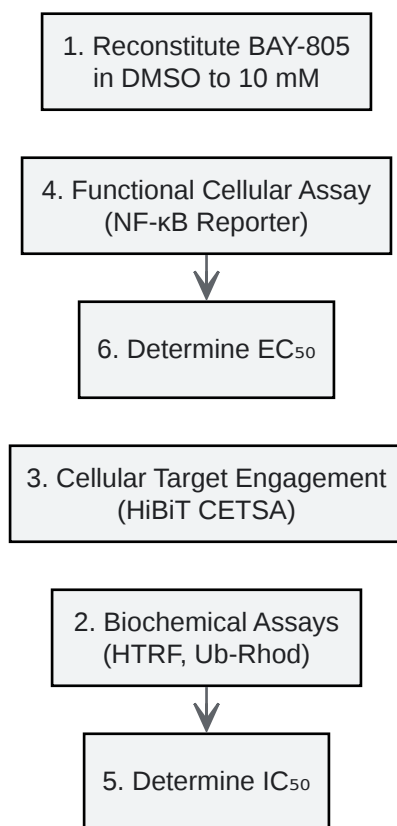
- Seed HEK293T cells in a 96-well plate.
- Transfect the cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).
- After 24 hours, treat the cells with serial dilutions of **BAY-805** or DMSO control.
- Incubate for 6-24 hours.
- Lyse the cells using a passive lysis buffer[6].
- Transfer the lysate to an opaque 96-well plate.
- Add the firefly luciferase assay reagent and measure the luminescence[7].
- Add the Stop & Glo® reagent (to quench the firefly signal and activate the Renilla signal) and measure the Renilla luminescence[8].
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Plot the normalized luciferase activity against the **BAY-805** concentration to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow



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Caption: **BAY-805** inhibits USP21, leading to NF-κB activation.



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Caption: General experimental workflow for **BAY-805** characterization.

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